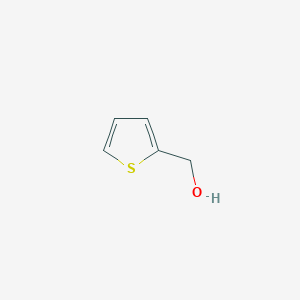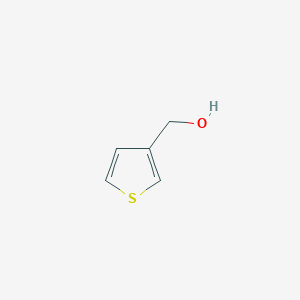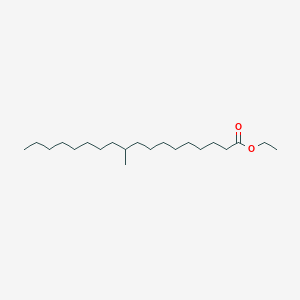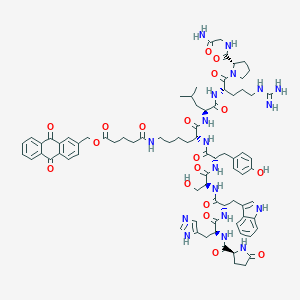
Tributyl(methyl)phosphonium dimethyl phosphate
Vue d'ensemble
Description
Tributyl(methyl)phosphonium dimethyl phosphate is a useful research compound. Its molecular formula is C15H36O4P2 and its molecular weight is 342.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Trace Detection and Environmental Analysis Tributyl phosphate, a compound related to Tributyl(methyl)phosphonium dimethyl phosphate, is significant in environmental analysis due to its presence in degradation products from industrial processes. Its trace detection provides insights into contamination and degradation routes in the environment. Atmospheric flow tube mass spectrometry has been utilized for ambient vapor sampling of tributyl phosphate, demonstrating the compound's relevance in sensitive and rapid detection methodologies (Morrison, Ewing, & Clowers, 2019).
Chemical Shift Analysis in Medical Research Studies on compounds like triethyl phosphate and dimethyl methylphosphonate, which share functional groups with this compound, have contributed to medical research. Specifically, their involvement in 31P NMR spectroscopy of oxygenated erythrocyte suspensions aids in understanding the chemical shifts of intra- and extracellular populations, highlighting their application in biochemical analysis (Kirk & Kuchel, 1988).
Polymer Science and Material Engineering The use of related compounds like alkylimidazolium salts containing dimethyl phosphate in polymer science demonstrates their application in material engineering. These compounds facilitate cellulose dissolution under mild conditions, showcasing their potential in developing new materials and chemical processes (Fukaya, Hayashi, Wada, & Ohno, 2008).
Solar Cell Efficiency Improvement this compound has been used in surface treatments for metal halide perovskites in solar cells. This application significantly reduces charge recombination at grain boundaries, enhancing solar cell efficiency. The compound's ability to penetrate grain boundaries and modify their composition underscores its importance in renewable energy technologies (Ni, Xu, Jiao, Gu, Fei, & Huang, 2022).
Air Conditioning Systems In the field of air conditioning, this compound has been used as a liquid desiccant. Its effective dehumidification capacity and less corrosive nature on metals make it a valuable component in air conditioning systems aimed at reducing energy consumption (Watanabe, Komura, Matsumoto, Ito, Nakayama, Nokami, & Itoh, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335, H412 , which indicate that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also be harmful to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
It is widely used in the production of polyester resins, polyurethanes, and epoxy resins , suggesting that it may interact with these materials or their precursors.
Mode of Action
It is used as a stabilizer, defoamer, or reaction auxiliary in the production of various resins , implying that it may facilitate or regulate certain chemical reactions in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of HISHICOLIN PX-4MP. It is a combustible liquid and should be kept away from sources of ignition . It is also a toxic organophosphorus compound, and appropriate protective measures should be taken when handling it . It should be stored under inert gas at 2-8°C and should avoid contact with oxidizing agents and strong acids to prevent dangerous reactions .
Analyse Biochimique
Biochemical Properties
It is known that this compound is widely used in the production of polyester resins, polyurethane, and epoxy resins as a stabilizer, defoamer, or reaction auxiliary . It can also be used as a catalyst in organic synthesis .
Temporal Effects in Laboratory Settings
It is known that it is a combustible liquid and should be kept away from sources of ignition .
Propriétés
IUPAC Name |
dimethyl phosphate;tributyl(methyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYBCGXPCFFNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-88-9 | |
| Record name | Tributyl(methyl)phosphonium Dimethyl Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributyl(methyl)phosphonium dimethyl phosphate interact with grain boundaries in perovskite solar cells, and what are the downstream effects on cell performance?
A1: this compound interacts with grain boundaries (GBs) in polycrystalline perovskite films by partially dissolving them []. This penetration allows the compound to modify the GB structure, leading to the formation of one-dimensional perovskites at the GB interface. This structural change effectively passivates the GBs, reducing the rate of non-radiative electron-hole recombination that typically occurs at these interfaces. As a result, charge carrier lifetimes are prolonged, leading to improved charge extraction and ultimately enhanced power conversion efficiency in perovskite solar cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)


